MAO-A Inhibition: Measured Ki and IC50 Values for the Target Compound vs. Non-Halogenated Analog
4-((2-Chlorobenzyl)oxy)benzonitrile demonstrates quantifiable, albeit modest, human MAO-A inhibition with a Ki of 9.2 × 10³ nM (9.2 µM) and an IC50 of 4.13 × 10⁴ nM (41.3 µM) using human recombinant MAO-A expressed in insect cells with kynuramine substrate [1]. This contrasts with the non-halogenated analog 4-(benzyloxy)benzonitrile, which is annotated in ChEMBL/Pharos primarily as an MAO-B binder with no reported MAO-A activity [2]. The presence of the 2-chloro substituent thus shifts the target engagement profile toward MAO-A, a finding relevant for programs seeking selective MAO-A templates distinct from the MAO-B-dominant benzyloxy pharmacophore.
| Evidence Dimension | Human MAO-A inhibitory potency (Ki and IC50) |
|---|---|
| Target Compound Data | Ki = 9.20 × 10³ nM; IC50 = 4.13 × 10⁴ nM (uncompetitive inhibition, Lineweaver-Burk analysis) [1] |
| Comparator Or Baseline | 4-(Benzyloxy)benzonitrile (CAS 52805-36-4): MAO-A activity not reported; annotated as MAO-B binder [2] |
| Quantified Difference | Target compound shows measurable MAO-A Ki (9.2 µM); comparator has no detectable MAO-A activity in ChEMBL/Pharos annotations |
| Conditions | Human recombinant MAO-A expressed in insect cells; kynuramine substrate; 60 min incubation [1] |
Why This Matters
This provides a quantifiable differentiation point for users selecting a benzyloxybenzonitrile scaffold with a defined MAO-A inhibition window rather than an MAO-B-dominant profile.
- [1] BindingDB. BDBM50361740 (CHEMBL1938474). Affinity Data: Ki 9.20E+3 nM, IC50 4.13E+4 nM for human MAO-A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50361740 (accessed 2025). View Source
- [2] Pharos. 4-(Benzyloxy)benzonitrile (CAS 52805-36-4) – Target annotations. https://pharos.nih.gov (accessed 2025). View Source
